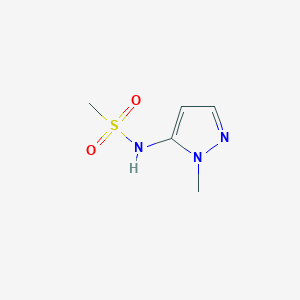![molecular formula C13H14O3 B14909068 Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14909068.png)
Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as flow photochemical addition of propellane to diacetyl, which allows for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a day . This method is efficient and scalable, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: This reaction can modify the existing functional groups to achieve desired properties.
Substitution: This reaction can replace specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on target molecules, thereby exerting its effects. This interaction can modulate the activity of enzymes, receptors, or other proteins involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another compound with a similar core structure but different functional groups.
Bicyclo[1.1.1]pentane-1-carboxylic acid: Similar core structure with a carboxylic acid group instead of a benzyl ester.
Uniqueness
Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its benzyl ester group provides additional stability and potential for further functionalization compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H14O3 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C13H14O3/c14-11(12-7-13(15,8-12)9-12)16-6-10-4-2-1-3-5-10/h1-5,15H,6-9H2 |
Clé InChI |
LDPUEYRORRHEDU-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)O)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)
![7-Methoxy-2,2-dimethyl-5-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14909010.png)


![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)






